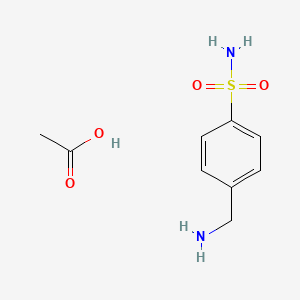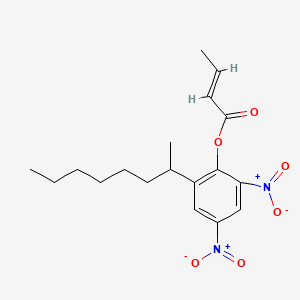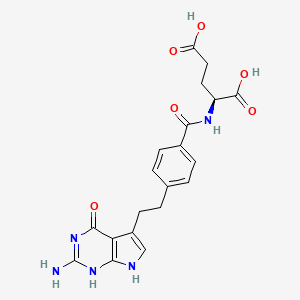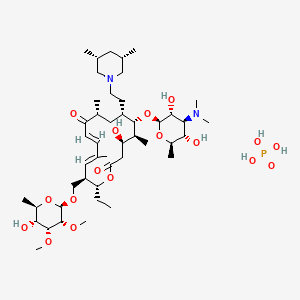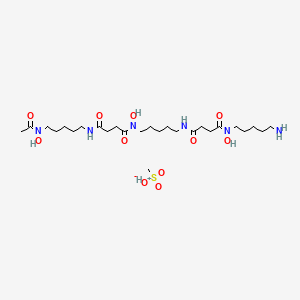
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Overview
Description
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a high affinity (Ki = 2.1 nM) . The imidazoline I2 receptor is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation . BU 224 hydrochloride has shown potential in various pharmacological activities, including antinociceptive and antidepressant-like effects .
Mechanism of Action
Target of Action
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Mode of Action
BU 224 hydrochloride interacts with the imidazoline I2 receptor, where it acts as a potent antagonist This means it binds to the receptor and inhibits its function
Biochemical Pathways
The imidazoline I2 receptor is involved in various biochemical pathways. For instance, it plays a role in the modulation of pain and neuroprotection
Result of Action
In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest the antidepressant-like activity of BU224 .
Biochemical Analysis
Biochemical Properties
BU 224 hydrochloride interacts with the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . The I2 receptor is an allosteric binding site of monoamine oxidase , playing a critical role in neuroprotection and pain modulation .
Cellular Effects
BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . It also shows antinociceptive effects in vivo .
Molecular Mechanism
BU 224 hydrochloride exerts its effects at the molecular level through its high affinity for the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor . This interaction influences the activity of monoamine oxidase , thereby affecting neuroprotection and pain modulation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored for up to 12 months .
Dosage Effects in Animal Models
In animal models, BU 224 hydrochloride has been shown to have dose-dependent effects. For instance, in the rat forced swim test, BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to the forced swim test and 5-hydroxytryptamine (5-HT) levels in the frontal cortex .
Metabolic Pathways
It is known that the compound interacts with the imidazoline I2 receptor , which is an allosteric binding site of monoamine oxidase .
Preparation Methods
The synthesis of BU 224 hydrochloride involves the reaction of 2-chloroquinoline with ethylenediamine under specific conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
BU 224 hydrochloride undergoes various chemical reactions, including:
Oxidation: BU 224 hydrochloride can be oxidized under specific conditions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: BU 224 hydrochloride can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BU 224 hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a ligand in the study of imidazoline receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on neuroprotection and pain modulation.
Medicine: Explored for its potential as an antidepressant and antinociceptive agent.
Industry: Utilized in the development of new pharmacological agents targeting imidazoline receptors.
Comparison with Similar Compounds
BU 224 hydrochloride is unique in its high affinity and selectivity for the imidazoline I2 receptor . Similar compounds include:
2-BFI: Another imidazoline I2 receptor ligand with similar pharmacological activities.
Agmatine: A naturally occurring compound that also targets imidazoline receptors.
Idazoxan: An imidazoline receptor antagonist with broader receptor activity.
Compared to these compounds, BU 224 hydrochloride stands out for its high selectivity and potency, making it a valuable tool in the study of imidazoline receptors and their associated pathways .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


